1-(4-chlorophenyl)-1-methylhydrazine
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Overview
Description
1-(4-chlorophenyl)-1-methylhydrazine is an organic compound with the chemical formula C7H9ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-chlorophenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1-methylhydrazine typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C7H7Cl+N2H4→C7H9ClN2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method involves the diazotization of 4-chloroaniline followed by reduction with ammonium sulfite. The process is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
1-(4-chlorophenyl)-1-methylhydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1-methylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: Similar in structure but lacks the methyl group.
4-Methoxyphenylhydrazine: Similar but has a methoxy group instead of a chloro group.
4-Bromophenylhydrazine: Similar but has a bromo group instead of a chloro group.
Uniqueness
1-(4-chlorophenyl)-1-methylhydrazine is unique due to the presence of both the hydrazine and (4-chlorophenyl)methyl groups. This combination imparts distinct chemical properties, making it useful in specific synthetic and research applications.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-methylhydrazine |
InChI |
InChI=1S/C7H9ClN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 |
InChI Key |
RRNWXJAWRPITPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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